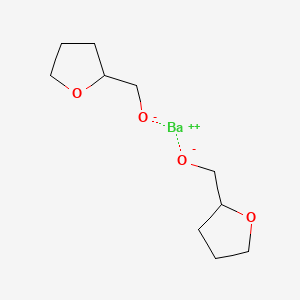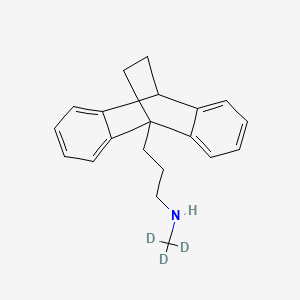
(5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide
Overview
Description
Scientific Research Applications
ARN1203 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study fluorination reactions and their effects on molecular properties.
Medicine: Explored for potential therapeutic applications due to its interaction with cannabinoid receptors.
Industry: Utilized in the development of new fluorinated compounds with improved stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
ARN1203 can be synthesized through a multi-step process involving the fluorination of arachidonoyl ethanolamide. The key steps include:
Fluorination: Introduction of a fluorine atom to the ethanolamide moiety.
Hydrolysis: Conversion of the intermediate to the desired fluorinated product.
Industrial Production Methods
Industrial production of ARN1203 involves optimizing the reaction conditions to achieve high yield and purity. This typically includes:
Controlled temperature and pressure: To ensure the stability of the fluorinated compound.
Purification techniques: Such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ARN1203 undergoes several types of chemical reactions, including:
Oxidation: Where it can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Substitution reagents: Including nucleophiles for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield de-fluorinated products .
Mechanism of Action
ARN1203 exerts its effects primarily through its interaction with fatty acid amide hydrolase. The fluorinated analog serves as a substrate for this enzyme, leading to the production of fluorinated metabolites. This interaction can modulate the activity of cannabinoid receptors and influence various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Arachidonoyl ethanolamide: The non-fluorinated analog of ARN1203.
Fluorinated analogs of other endocannabinoids: Such as fluorinated anandamide derivatives.
Uniqueness
ARN1203 is unique due to its fluorinated structure, which imparts increased metabolic stability and distinct biological activity compared to its non-fluorinated counterparts. This makes it a valuable tool for studying the effects of fluorination on endocannabinoid metabolism and receptor interactions .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(3-fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38FNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)25-21-22(26)20-24/h6-7,9-10,12-13,15-16,22,26H,2-5,8,11,14,17-21H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPSZMYVPAPSRW-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(CF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC(CF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901348135 | |
| Record name | (5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)-5,8,11,14-icosatetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901348135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428445-15-1 | |
| Record name | (5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)-5,8,11,14-icosatetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901348135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-1,2,4-Triazolo[4,3:1,5]pyrazolo[3,4-c]pyridazine (9CI)](/img/no-structure.png)
![N-{1-[(2,4-Difluorophenyl)amino]-1-oxo-2-butanyl}-3-methyl-N-phenylbutanamide](/img/structure/B593076.png)











